molecular formula C9H5N3O2 B14839512 (4,6-Dicyanopyridin-2-YL)acetic acid

(4,6-Dicyanopyridin-2-YL)acetic acid

Cat. No.: B14839512
M. Wt: 187.15 g/mol
InChI Key: GFFUYEMIKJRHCE-UHFFFAOYSA-N
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Description

(4,6-Dicyanopyridin-2-yl)acetic acid is a pyridine derivative featuring two cyano (-CN) groups at the 4- and 6-positions of the pyridine ring and an acetic acid moiety at the 2-position.

Properties

Molecular Formula

C9H5N3O2

Molecular Weight

187.15 g/mol

IUPAC Name

2-(4,6-dicyanopyridin-2-yl)acetic acid

InChI

InChI=1S/C9H5N3O2/c10-4-6-1-7(3-9(13)14)12-8(2-6)5-11/h1-2H,3H2,(H,13,14)

InChI Key

GFFUYEMIKJRHCE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1CC(=O)O)C#N)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,6-Dicyanopyridin-2-YL)acetic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .

Mechanism of Action

The mechanism of action of (4,6-Dicyanopyridin-2-YL)acetic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

2-(Pyridin-3-yl)acetic Acid

Structure : A pyridine ring with an acetic acid group at the 3-position.
Key Differences :

  • Lacks cyano substituents, resulting in lower acidity and reduced electron-withdrawing effects.
  • Used primarily as a reagent in organic synthesis (e.g., pharmaceuticals, agrochemicals) .
    Applications : Intermediate in drug synthesis (e.g., antihypertensive agents).

2-(3,5-Diiodo-4-oxopyridin-1(4H)-yl)acetic Acid

Structure : Pyridine ring substituted with iodine at 3- and 5-positions, a ketone at 4-position, and acetic acid at 1-position.
Key Differences :

  • Iodo substituents increase molecular weight and polarizability, influencing solubility and photophysical properties.
  • Applications: Specialized synthetic intermediate for halogenated compounds.

(4,6-Dihydroxy-3,5-dimethylpyridin-2-yl)acetic Acid

Structure : Hydroxy and methyl groups at 4,6- and 3,5-positions, respectively.
Key Differences :

  • Hydroxy groups enhance hydrophilicity, while methyl groups introduce steric hindrance.
  • Likely exhibits lower acidity than the cyano-substituted analog due to weaker electron withdrawal . Applications: Potential use in metal chelation or as a building block for bioactive molecules.

2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide

Structure: Pyridine ring with a cyano group at 3-position, styryl groups at 4,6-positions, and a thioacetamide moiety. Key Differences:

  • Styryl groups confer π-conjugation, useful in optoelectronic materials.
  • The thioether linkage alters reactivity compared to the carboxylic acid group in the target compound .
    Applications : Investigated for antimicrobial and anticancer activities.

Comparative Data Table

Compound Name Substituents Acidity (Predicted) Key Applications Safety Considerations
(4,6-Dicyanopyridin-2-yl)acetic acid 4,6-CN; 2-CH2COOH High Ligand design, drug synthesis Potential cyanide-related toxicity
2-(Pyridin-3-yl)acetic acid 3-CH2COOH Moderate Pharmaceutical intermediates Standard lab handling
2-(3,5-Diiodo-4-oxopyridin-1(4H)-yl)acetic acid 3,5-I; 4-O; 1-CH2COOH Moderate Halogenated intermediates Toxicity from iodine
(4,6-Dihydroxy-3,5-dimethylpyridin-2-yl)acetic acid 4,6-OH; 3,5-CH3; 2-CH2COOH Low Metal chelation, biomaterials Low hazard (hydrophilic)
2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide 3-CN; 4,6-styryl; 2-SCH2CONH2 Moderate Antimicrobial agents Thioether handling precautions

Research Findings and Implications

  • Electronic Effects: Cyano groups in this compound significantly increase acidity compared to hydroxy- or methyl-substituted analogs, enhancing its utility in pH-sensitive reactions .
  • Reactivity : The absence of steric hindrance at the 4,6-positions (unlike methyl or styryl groups) allows for facile functionalization, making it a versatile intermediate .
  • Safety: While direct toxicity data are lacking, the presence of cyano groups necessitates precautions similar to those for nitrile-containing compounds .

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